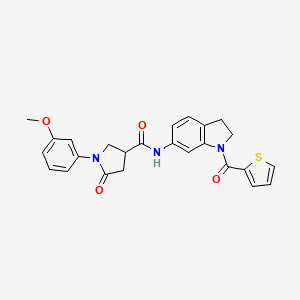
1-(3-methoxyphenyl)-5-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyphenyl)-5-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-methoxyphenyl)-5-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and structural formula, which indicates the presence of a pyrrolidine ring, methoxyphenyl group, and thiophene moiety. Its molecular formula is C19H18N2O3S.
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral activity. For example, related N-Heterocycles have shown promising results against various viruses, including HIV and the Tobacco Mosaic Virus (TMV).
| Compound | Virus Target | EC50 (μM) | Therapeutic Index |
|---|---|---|---|
| Compound A | HIV-1 | 3.98 | >105.25 |
| Compound B | TMV | 58.7 | - |
These findings suggest that the compound may possess similar antiviral capabilities, warranting further investigation into its efficacy against specific viral strains.
Anticancer Activity
The compound's structure suggests potential anticancer properties due to its ability to interact with various cellular pathways. Research has indicated that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
A study on related compounds showed:
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound C | Breast Cancer | 10.5 | Apoptosis induction |
| Compound D | Lung Cancer | 15.2 | Cell cycle arrest |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.
- Interaction with Receptors : It may act as an agonist or antagonist at specific cellular receptors, influencing signaling pathways associated with cell growth and survival.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Case Study on Antiviral Activity : A derivative was tested for its efficacy against HIV in vitro, showing a significant reduction in viral load at concentrations below 10 μM.
- Case Study on Anticancer Properties : A related pyrrolidine compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models of breast cancer.
科学的研究の応用
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and pyrrolidine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the thiophene moiety may enhance these effects due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
Neuroprotective Effects
The compound's structure suggests it may interact with neurotransmitter systems, potentially offering neuroprotective benefits. Compounds that modulate serotonin and dopamine pathways have been explored for their therapeutic effects in neurodegenerative diseases.
Case Study:
Research on related pyrrolidine derivatives has shown efficacy in models of Alzheimer's disease, where they were able to reduce amyloid plaque formation and improve cognitive function . This suggests a possible avenue for further exploration of the neuroprotective effects of this compound.
Anti-inflammatory Properties
Compounds containing both pyrrolidine and thiophene rings have been noted for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, making them candidates for treating conditions like arthritis and other inflammatory diseases.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-32-20-5-2-4-19(14-20)28-15-17(12-23(28)29)24(30)26-18-8-7-16-9-10-27(21(16)13-18)25(31)22-6-3-11-33-22/h2-8,11,13-14,17H,9-10,12,15H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTAUUVYBCFZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(CCN4C(=O)C5=CC=CS5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













